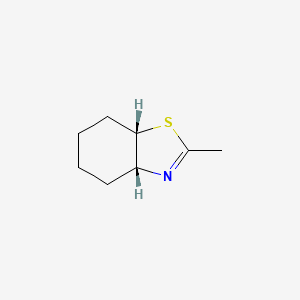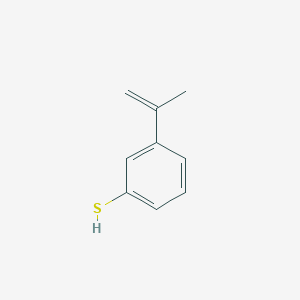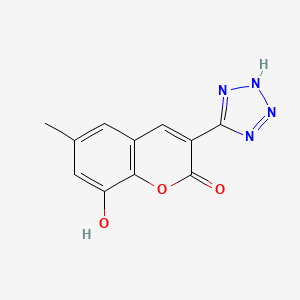
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzopyran derivative, the introduction of the hydroxy and methyl groups can be achieved through selective hydroxylation and methylation reactions. The tetrazolyl group is often introduced via a cycloaddition reaction involving azide and nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetrazolyl group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents, acids, and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the benzopyran core.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- involves interactions with specific molecular targets and pathways. The hydroxy and tetrazolyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxycoumarin: Another benzopyran derivative with a hydroxy group at the 6-position.
6-Methylcoumarin: Similar structure but lacks the tetrazolyl group.
7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group.
Uniqueness
2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
76239-47-9 |
|---|---|
Formule moléculaire |
C11H8N4O3 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
8-hydroxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H8N4O3/c1-5-2-6-4-7(10-12-14-15-13-10)11(17)18-9(6)8(16)3-5/h2-4,16H,1H3,(H,12,13,14,15) |
Clé InChI |
LXYIUUCFAWRDDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



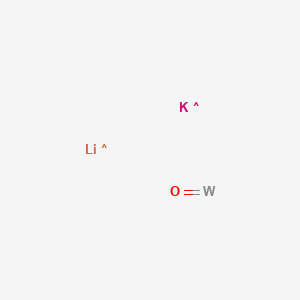
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


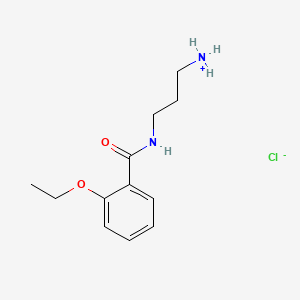
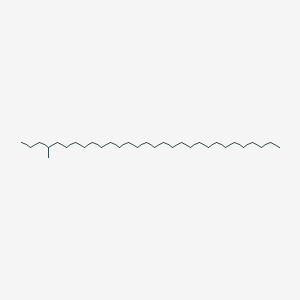
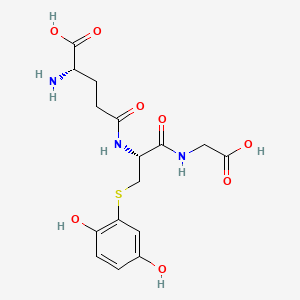
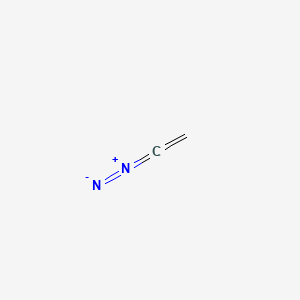

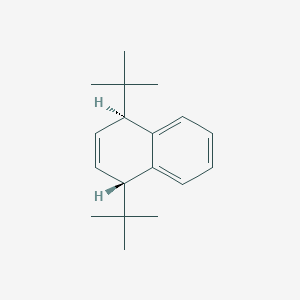
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
